3H-Imidazo[4,5-b]pyridine, 7-nitro-, 4-oxide
Description
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Properties
IUPAC Name |
4-hydroxy-7-nitroimidazo[4,5-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N4O3/c11-9-2-1-4(10(12)13)5-6(9)8-3-7-5/h1-3,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYOMJEGDEBBHAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C2=NC=NC2=C1[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3H-Imidazo[4,5-b]pyridine, 7-nitro-, 4-oxide (CAS Number: 14432-11-2) is a heterocyclic compound notable for its diverse biological activities. This article explores its synthesis, biological effects, and potential therapeutic applications, supported by data tables and relevant studies.
Chemical Structure and Properties
The molecular formula of 3H-Imidazo[4,5-b]pyridine, 7-nitro-, 4-oxide is , with a molecular weight of approximately 180.12 g/mol. The compound features a fused imidazole and pyridine ring structure with a nitro group at the 7-position and an oxide at the 4-position, which significantly influence its reactivity and biological profile .
Synthesis
Several synthetic methods have been reported for the preparation of 3H-Imidazo[4,5-b]pyridine, 7-nitro-, 4-oxide. These include:
- N-alkylation reactions : Utilizing alkyl halides under phase transfer catalysis conditions to modify the nitrogen atoms in the imidazo ring .
- Nitrosation techniques : Introducing the nitro group through electrophilic substitution reactions on the imidazo ring .
Biological Activities
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Studies have shown that derivatives of imidazo[4,5-b]pyridine display significant antibacterial properties against both Gram-positive (e.g., Bacillus cereus) and Gram-negative bacteria (e.g., Escherichia coli). Notably, Gram-positive bacteria are generally more susceptible to these compounds .
- Anticancer Potential : Preliminary investigations suggest that derivatives of this compound may inhibit various cancer cell lines. For instance, certain analogs have demonstrated cytotoxic effects against HeLa and MCF-7 cell lines with IC50 values in the low micromolar range .
Summary of Biological Activities
| Activity Type | Target Organisms/Cell Lines | IC50 Values | References |
|---|---|---|---|
| Antimicrobial | Bacillus cereus | Sensitive | |
| Antimicrobial | Escherichia coli | Resistant | |
| Anticancer | HeLa | ~0.39 µM | |
| Anticancer | MCF-7 | ~0.46 µM |
The mechanism by which 3H-Imidazo[4,5-b]pyridine, 7-nitro-, 4-oxide exerts its biological effects is not fully elucidated but is believed to involve interactions with specific enzymes or receptors within target cells. The presence of the nitro group may enhance its reactivity with biological macromolecules, leading to altered cellular functions .
Case Studies and Research Findings
- Antimicrobial Study : A study conducted on various imidazo[4,5-b]pyridine derivatives revealed that modifications at specific positions significantly impacted their antimicrobial efficacy. The most effective derivatives were subjected to further in vitro testing against multiple bacterial strains .
- Anticancer Research : In another study focusing on anticancer activity, several compounds derived from imidazo[4,5-b]pyridine were evaluated for their ability to inhibit cancer cell proliferation. Results indicated promising activity against key cancer cell lines, warranting further exploration into their mechanisms and potential as therapeutic agents .
Scientific Research Applications
Pharmacological Applications
3H-Imidazo[4,5-b]pyridine derivatives have shown significant promise in pharmacology, particularly as:
- Anticancer Agents : Research indicates that derivatives of imidazo[4,5-b]pyridine can inhibit various kinases involved in cancer progression. For instance, compounds have been identified that target specific kinases, leading to reduced tumor growth and improved patient outcomes in preclinical models .
- Antimicrobial Activity : Several studies report that imidazo[4,5-b]pyridine derivatives exhibit antimicrobial properties against a range of pathogens. For example, certain derivatives have shown efficacy against Staphylococcus aureus and Escherichia coli, with mechanisms involving disruption of bacterial cell membranes or inhibition of essential metabolic pathways .
- Anti-inflammatory Effects : Some compounds within this class have demonstrated the ability to modulate inflammatory responses. They can inhibit pro-inflammatory cytokines and reduce oxidative stress markers in cellular models of inflammation .
Table 1: Summary of Synthesis Methods
| Method | Key Steps | Yield | Remarks |
|---|---|---|---|
| Traditional Cyclization | Nitropyridine + Aldehyde | Moderate | Often requires purification steps |
| Green Synthesis | Nitro reduction + Heteroannulation | High | Environmentally friendly approach |
| Microwave-Assisted Synthesis | Rapid heating + Reactants | Very High | Reduces reaction time significantly |
Biological Properties
The biological properties of 3H-Imidazo[4,5-b]pyridine derivatives are extensive:
- Kinase Inhibition : Many compounds demonstrate potent inhibition of kinases such as GSK-3 and others involved in signaling pathways critical for cancer cell proliferation and survival. For example, one study reported an IC50 value as low as 8 nM for a specific derivative against GSK-3 .
- Fungicidal Activity : Certain derivatives have been evaluated for their antifungal properties against pathogens like Puccinia polysora, showing comparable effectiveness to established fungicides like tebuconazole with EC50 values around 4 mg/L .
Q & A
Basic Research Questions
Q. What are the conventional and advanced synthetic methodologies for preparing 3H-imidazo[4,5-b]pyridine derivatives, and how do they compare in efficiency?
- Answer : The synthesis of imidazo[4,5-b]pyridine derivatives typically involves cyclocondensation of diamines with carbonyl compounds. For example, 7-bromo derivatives are synthesized via phase-transfer catalysis using 5-bromopyridine-2,3-diamine and benzaldehyde in dimethylformamide (DMF) with p-toluenesulfonic acid . Advanced methods include microwave-assisted synthesis, which reduces reaction times (from hours to minutes) and improves yields (e.g., 6-bromo-2-substituted derivatives achieved 85–92% yields under microwave irradiation) . Comparative studies show microwave methods are cleaner and more scalable than traditional approaches.
Q. How can the purity and structural integrity of 3H-imidazo[4,5-b]pyridine derivatives be validated during synthesis?
- Answer : Characterization relies on spectroscopic techniques:
- NMR : Distinguishes tautomeric forms (e.g., 1H vs. 3H tautomers) by analyzing proton environments .
- Mass spectrometry : Confirms molecular weight and nitro/oxide substituents .
- X-ray crystallography : Resolves regiochemical ambiguities, such as the position of nitro and oxide groups in the fused ring system .
Advanced Research Questions
Q. What is the role of substituent positioning (e.g., nitro, oxide) in modulating the biological activity of 3H-imidazo[4,5-b]pyridine derivatives?
- Answer : Substituents critically influence bioactivity. For example:
- Nitro groups : Enhance electron-deficient character, improving binding to kinase active sites (e.g., c-Met kinase inhibitors with IC₅₀ values < 10 nM) .
- Oxide groups : Increase solubility and metabolic stability, as seen in COX-2 inhibitors where 7-nitro substitution reduced IC₅₀ from 21.8 µM to 9.2 µM compared to non-nitrated analogs .
- Comparative studies : Fluorinated or chlorinated phenyl groups at position 2 enhance antiviral activity, while pyrrolidine moieties improve pharmacokinetic profiles .
Q. How do computational methods like DFT contribute to understanding the electronic and vibrational properties of 3H-imidazo[4,5-b]pyridine derivatives?
- Answer : Density Functional Theory (DFT) predicts:
- Vibrational modes : Key for identifying tautomeric states (e.g., 7-methyl derivatives show distinct C=N stretching at 1620–1650 cm⁻¹) .
- Electrostatic potential maps : Highlight nucleophilic/electrophilic regions, guiding functionalization (e.g., nitro group at C7 directs electrophilic substitution to C5) .
- Reaction mechanisms : Theoretical studies clarify cyclization pathways, such as pyrolytic azide cyclization to form 3-methyl derivatives .
Q. What experimental strategies resolve contradictions in biological activity data across studies (e.g., COX-1 vs. COX-2 selectivity)?
- Answer : Discrepancies arise from assay conditions or substituent effects. Mitigation strategies include:
- Standardized assays : Use isoform-specific substrates (e.g., fluorogenic COX-2 probes to avoid cross-reactivity) .
- Structure-activity relationship (SAR) libraries : Systematic variation of substituents (e.g., diaryl pharmacophores at C2/C3) to isolate selectivity drivers .
- Kinetic studies : Measure inhibitor binding kinetics (e.g., slow dissociation rates explain prolonged COX-2 inhibition despite moderate IC₅₀) .
Methodological Challenges and Solutions
Q. What are the key challenges in scaling up microwave-assisted synthesis of nitro-substituted imidazo[4,5-b]pyridines, and how can they be addressed?
- Answer : Challenges include:
- Non-uniform heating : Solved via continuous-flow reactors with real-time temperature monitoring .
- Side reactions : Nitro group reduction under prolonged irradiation is minimized by shorter reaction cycles (5–10 minutes) .
- Yield optimization : Statistical models (e.g., DoE) identify ideal solvent ratios (e.g., DMF:H₂O = 4:1) for reproducibility .
Q. How can researchers design robust SAR studies to evaluate the anticancer potential of 3H-imidazo[4,5-b]pyridine derivatives?
- Answer : Effective SAR requires:
- Diverse substituent libraries : Include halogen, alkyl, and heteroaryl groups at positions 2, 3, and 7 .
- Cell-line panels : Test against kinase-dependent cancers (e.g., c-Met-driven glioblastoma) and apoptosis-resistant models .
- Mechanistic assays : Combine kinase inhibition (e.g., ELISA-based c-Met phosphorylation) with cytotoxicity profiling (MTT assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
